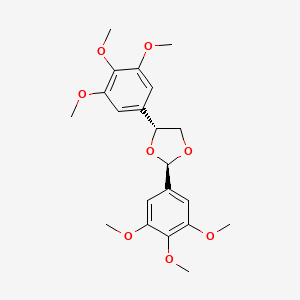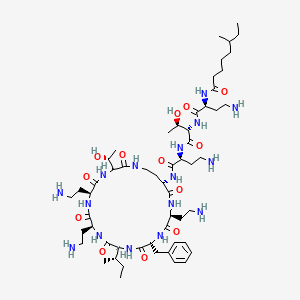![molecular formula C10H20N2O8S2 B561762 N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea CAS No. 550325-50-3](/img/structure/B561762.png)
N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-β-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea is a chemical compound with the molecular formula C10H20N2O8S2 and a molecular weight of 360.40 . It is also known as Methanesulfonothioic Acid S-[2-[[ (β-D-Galactopyranosylamino)carbonyl]amino]ethyl] Ester or MTS-5-Galactose . This compound is used in proteomics research .
Physical And Chemical Properties Analysis
N-β-D-Galactopyranosyl-N’-[(2-methanethiosulfonyl)ethyl]urea appears as a white solid . It is soluble in DMSO and methanol . The melting point is between 145-149°C .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Biological Activities
N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea is explored in scientific research primarily for its potential as an enzyme inhibitor and its role in various biological activities. Studies have focused on the inhibition of urease, an enzyme that catalyzes the hydrolysis of urea, which is significant in various medical and agricultural contexts. Urease inhibitors, like the compound , are investigated for their potential to treat diseases related to Helicobacter pylori infections in the stomach and urinary tract infections caused by urease-producing bacteria. The research also extends to agricultural applications, where urease inhibitors can help reduce the volatilization of ammonia from urea-based fertilizers, improving nitrogen use efficiency and reducing environmental pollution (Kosikowska & Berlicki, 2011).
Agricultural Enhancements
In the agricultural sector, the focus is on enhancing the efficiency of urea fertilizers. Urea-based fertilizers are crucial for modern agriculture but are associated with several challenges, including high volatility and susceptibility to leaching, leading to environmental concerns such as eutrophication and greenhouse gas emissions. Research into compounds like N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea as urease inhibitors aims to mitigate these issues by slowing the hydrolysis of urea in the soil, thereby reducing nitrogen loss and enhancing the availability of nitrogen to plants (Bremner, 1995).
Environmental and Industrial Applications
The compound's potential extends to environmental applications, where it could play a role in reducing the environmental footprint of agricultural practices by decreasing the volatilization of ammonia from urea fertilizers. This not only contributes to more sustainable agricultural practices but also to the reduction of air and water pollution. Industrial applications are also explored, particularly in the synthesis of polymers and other chemicals where the inhibition of urease or the specific interactions of urea derivatives can be beneficial (Alexander & Helm, 1990).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17)/t5?,6-,7-,8?,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWDDMEGXWJSC-RNQHSHRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)N[C@H]1C([C@H]([C@H](C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675622 |
Source


|
| Record name | N-({2-[(Methanesulfonyl)sulfanyl]ethyl}carbamoyl)-alpha-L-erythro-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
550325-50-3 |
Source


|
| Record name | N-({2-[(Methanesulfonyl)sulfanyl]ethyl}carbamoyl)-alpha-L-erythro-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)





![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)


